molecular formula C13H11NO2 B084988 Phenyl anthranilate CAS No. 10268-69-6

Phenyl anthranilate

Cat. No.: B084988
CAS No.: 10268-69-6
M. Wt: 213.23 g/mol
InChI Key: ZBFSYQBEXZGTAX-UHFFFAOYSA-N
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Description

Phenyl anthranilate is an organic compound that belongs to the class of anthranilates. It is characterized by the presence of a phenyl group attached to the nitrogen atom of anthranilic acid. This compound is known for its aromatic properties and is used in various applications, including the synthesis of dyes, perfumes, and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Phenyl anthranilate is synthesized from chorismate by the action of anthranilate synthase . It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with the enzymes shikimate synthase, chorismate mutase, and tryptophan synthase . These interactions play a crucial role in the biosynthesis of aromatic amino acids and their metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Escherichia coli, it influences cell function by facilitating anthranilate accumulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it binds with transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that the anthranilate production yield in engineered cells is still unsatisfactory, indicating a potential for degradation over time . With the right metabolic engineering strategies, it is possible to achieve a high titer of anthranilate production .

Metabolic Pathways

This compound is involved in the aromatic amino acid biosynthetic pathway . It interacts with enzymes such as shikimate synthase, chorismate mutase, and tryptophan synthase . These interactions can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl anthranilate can be synthesized through the esterification of anthranilic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors to maintain a steady production rate. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl anthranilate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinazolinone derivatives.

    Reduction: The compound can be reduced to form phenyl anthranilamide.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: Phenyl anthranilamide.

    Substitution: Various substituted anthranilates depending on the nucleophile used.

Scientific Research Applications

Phenyl anthranilate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: this compound is used in the production of perfumes and fragrances due to its aromatic properties.

Comparison with Similar Compounds

Phenyl anthranilate can be compared with other anthranilate derivatives such as:

    Methyl anthranilate: Known for its use in flavoring and fragrance industries.

    Ethyl anthranilate: Used in the synthesis of dyes and as a flavoring agent.

    Butyl anthranilate: Explored for its potential use in pharmaceuticals.

Uniqueness: this compound stands out due to its unique aromatic properties and its versatility in various applications, ranging from industrial production to scientific research.

Properties

IUPAC Name

phenyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSYQBEXZGTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145450
Record name Phenyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-69-6
Record name Benzoic acid, 2-amino-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10268-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010268696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl anthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is phenyl 2-aminobenzoate used in coordination chemistry?

A: Phenyl 2-aminobenzoate can act as a precursor for synthesizing tridentate Schiff base ligands. [] Researchers synthesized the Schiff base ligand phenyl 2-(2-hydroxybenzylidenamino)benzoate (HL) by reacting phenyl 2-aminobenzoate with salicylaldehyde. [] This ligand, possessing nitrogen and oxygen donor atoms (ONO), readily forms complexes with metal ions like Cr(III), La(III), and Pr(III). [] These complexes, characterized using various spectroscopic techniques, exhibited octahedral geometry and showed potential for biological applications, particularly antibacterial activity. []

Q2: Can you elaborate on the antibacterial activity observed with phenyl 2-aminobenzoate derivatives?

A: While the provided research doesn't directly investigate the antibacterial activity of phenyl 2-aminobenzoate itself, it highlights the promising activity of its lanthanum complex, [La(L)2]Cl. [] This complex demonstrated inhibitory effects against both Gram-negative bacteria (Mirabilis, Klebsiella pneumoniae, Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). [] This finding suggests that incorporating phenyl 2-aminobenzoate into metal complexes could be a viable strategy for developing novel antibacterial agents.

Q3: What spectroscopic techniques are useful for characterizing phenyl 2-aminobenzoate and its derivatives?

A: Several spectroscopic methods prove valuable in characterizing phenyl 2-aminobenzoate and its derivatives. Researchers utilized Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy to analyze the synthesized Schiff base ligand (HL) derived from phenyl 2-aminobenzoate. [] These techniques provide insights into the functional groups and electronic transitions present in the molecule. [] Additionally, elemental analysis (C.H.N.) confirmed the elemental composition of the synthesized compounds. []

Q4: Are there any other interesting applications of compounds related to phenyl 2-aminobenzoate?

A: While the provided research focuses on the coordination chemistry and potential antibacterial applications of phenyl 2-aminobenzoate derivatives, other research highlights the magnetic properties of copper(II) complexes with aminocarboxylic acids. [] While not directly investigating phenyl 2-aminobenzoate, this research explores the magnetic behavior of similar compounds, suggesting a broader interest in the physicochemical properties of this class of molecules. []

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